
N-(1-cyanocyclobutyl)-N,3-dimethyl-4-(2-oxoimidazolidin-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclobutyl)-N,3-dimethyl-4-(2-oxoimidazolidin-1-yl)benzamide, commonly known as C16, is a small-molecule inhibitor of the protein kinase PIM1. PIM1 is a serine/threonine kinase that plays a critical role in the regulation of cell growth and survival. C16 has been shown to inhibit PIM1 in vitro and in vivo, and has potential as a therapeutic agent in cancer and other diseases.
作用机制
C16 inhibits PIM1 by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream targets. PIM1 is overexpressed in many types of cancer and is associated with increased cell proliferation and survival. Inhibition of PIM1 by C16 leads to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and physiological effects:
In addition to its effects on cancer cells, C16 has been shown to have other biochemical and physiological effects. For example, C16 has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo, suggesting potential for use in inflammatory disorders. C16 has also been shown to improve cognitive function in preclinical models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of C16 is its specificity for PIM1, which allows for targeted inhibition of this kinase without affecting other signaling pathways. However, one limitation of C16 is its poor solubility, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosing and administration of C16 in different disease contexts.
未来方向
There are many potential future directions for research on C16. One area of interest is the development of more soluble analogs of C16 that can be administered more easily in vivo. Another area of interest is the investigation of the effects of C16 on other signaling pathways and cellular processes, which could reveal additional therapeutic applications for this compound. Finally, clinical trials are needed to determine the safety and efficacy of C16 in humans, and to determine the optimal dosing and administration regimens for different disease contexts.
合成方法
The synthesis of C16 involves a series of chemical reactions, starting with the reaction of 4-(2-oxoimidazolidin-1-yl)benzoic acid with cyclobutanone to form N-(1-cyanocyclobutyl)-4-(2-oxoimidazolidin-1-yl)benzamide. This intermediate is then reacted with dimethylamine to form the final product, N-(1-cyanocyclobutyl)-N,3-dimethyl-4-(2-oxoimidazolidin-1-yl)benzamide.
科学研究应用
C16 has been studied extensively in preclinical models of cancer, where it has been shown to inhibit the growth and survival of cancer cells. In addition to its potential as a therapeutic agent in cancer, C16 has also been investigated for its potential in other diseases, including inflammatory disorders and neurodegenerative diseases.
属性
IUPAC Name |
N-(1-cyanocyclobutyl)-N,3-dimethyl-4-(2-oxoimidazolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-12-10-13(4-5-14(12)21-9-8-19-16(21)23)15(22)20(2)17(11-18)6-3-7-17/h4-5,10H,3,6-9H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAPIPBTGLEQFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)C2(CCC2)C#N)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

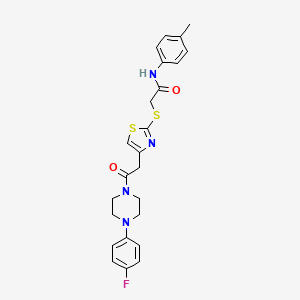
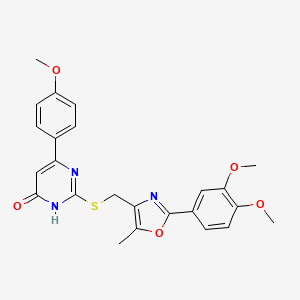
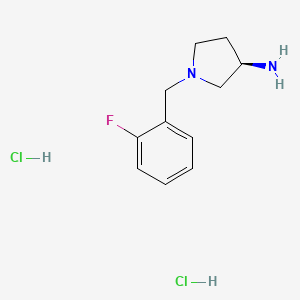
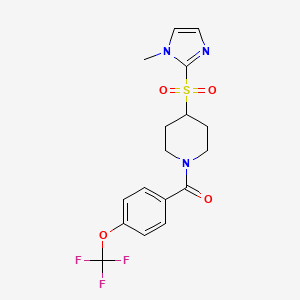
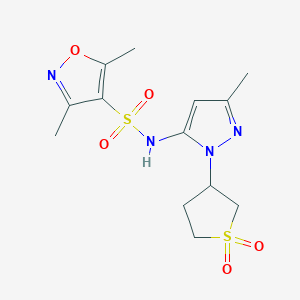
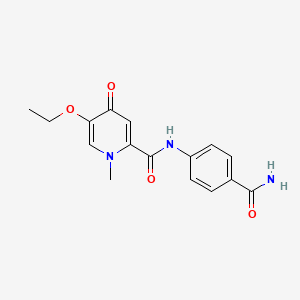
![4-chloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2849757.png)
![3-[(Furan-2-ylmethoxy)methyl]aniline](/img/structure/B2849759.png)

![7-benzyl-8-[(2Z)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
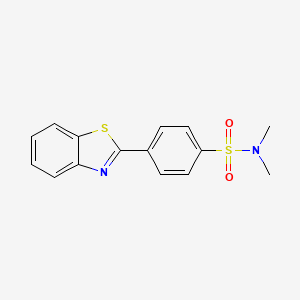
![4-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)butanamide](/img/structure/B2849765.png)
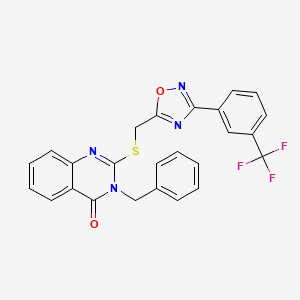
![3-methyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2849768.png)